![molecular formula C10H20O6 B608007 Hydroxy-PEG3-methyl ester CAS No. 2086688-97-1](/img/structure/B608007.png)
Hydroxy-PEG3-methyl ester
Overview
Description
Hydroxy-PEG3-methyl ester is a PEG derivative containing a hydroxyl group and a methyl ester . The hydrophilic PEG spacer increases solubility in aqueous media . The hydroxyl group enables further derivatization or replacement with other reactive functional groups .
Synthesis Analysis
Hydroxy-PEG3-Methyl ester is a PEG derivative containing a hydroxyl group and a methyl ester . The hydrophilic PEG spacer increases solubility in aqueous media . The hydroxyl group enables further derivatization or replacement with other reactive functional groups .Molecular Structure Analysis
The chemical formula of Hydroxy-PEG3-methyl ester is C10H20O6 . Its molecular weight is 236.26 . The elemental analysis shows that it contains C, 50.84; H, 8.53; O, 40.63 .Chemical Reactions Analysis
Esters, including Hydroxy-PEG3-methyl ester, can undergo hydrolysis, which is the process of splitting with water . This reaction can be catalyzed by either an acid or a base . Methyl ester can be hydrolyzed under strong basic condition .Physical And Chemical Properties Analysis
Esters are neutral compounds . They are derived from carboxylic acids, where the hydrogen in the -COOH group of the acid is replaced by a hydrocarbon group . In the case of Hydroxy-PEG3-methyl ester, this hydrocarbon group is a methyl group .Scientific Research Applications
Chemical Synthesis
Hydroxy-PEG3-Methyl ester is a PEG derivative containing a hydroxyl group and a methyl ester . The hydroxyl group enables further derivatization or replacement with other reactive functional groups . Methyl ester can be hydrolyzed under strong basic condition . This makes it a versatile compound in chemical synthesis.
Drug Delivery
The hydrophilic PEG spacer in Hydroxy-PEG3-Methyl ester increases solubility in aqueous media . This property is particularly useful in drug delivery, where solubility can significantly affect the bioavailability and efficacy of a drug .
Catalysis
Methyl carboxylate esters have been shown to be potent promoters of low-temperature methanol dehydration to dimethyl ether (DME) using various zeolite catalysts . The promotional mechanism of methyl carboxylate esters on methanol dehydration to DME has been studied using the medium pore zeolite H-ZSM-5 (MFI) as the catalyst .
Spectroscopic Studies
In-situ Fourier-transform infrared spectroscopy (FT-IR) and solid-state nuclear magnetic resonance spectroscopy (NMR) techniques were used to elucidate the promotional mechanism of methyl carboxylate esters on methanol dehydration to DME . These spectroscopic studies reveal that the Brønsted acid (BA) sites on H-ZSM-5 were very rapidly titrated by ester carbonyl group adsorption and bonded more strongly with esters than with methanol .
Kinetic Studies
Kinetic studies were performed using the very potent methyl n -hexanoate promoter . The DME yield was dependent on both the methanol and methyl n -hexanoate partial pressures across the temperature ranges used in this study (110 to 130 °C) .
Biopolymers & Synthetic Polymers
Hydroxy-PEG3-Methyl ester is used in the production of biopolymers and synthetic polymers . The hydrophilic PEG spacer increases solubility in aqueous media, which is beneficial in polymer science .
Mechanism of Action
Safety and Hazards
While specific safety data for Hydroxy-PEG3-methyl ester is not available, general safety measures for handling esters should be followed. These include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .
Future Directions
Hydroxy-PEG3-methyl ester is a part of a larger group of PEG derivatives that have various active groups . These compounds have potential applications in drug delivery and in the synthesis of PROTACs . The future directions of Hydroxy-PEG3-methyl ester will likely involve further exploration of these applications .
properties
IUPAC Name |
methyl 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O6/c1-13-10(12)2-4-14-6-8-16-9-7-15-5-3-11/h11H,2-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HORYNDZAHAHQHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCOCCOCCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hydroxy-PEG3-methyl ester |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.